2-(Aminomethyl)-1,3-dioxolane
Overview
Description
2-(Aminomethyl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring with an aminomethyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-1,3-dioxolane typically involves the reaction of formaldehyde with an appropriate amine under acidic or basic conditions
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon or other transition metals may be used to facilitate the reductive amination step.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or imines.
Reduction: Reduction reactions can convert the aminomethyl group into a primary amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of primary amines.
Substitution: Formation of substituted dioxolane derivatives.
Scientific Research Applications
2-(Aminomethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-1,3-dioxolane involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The dioxolane ring provides structural stability and can participate in ring-opening reactions, further modifying its activity.
Comparison with Similar Compounds
2-(Aminomethyl)pyridine: Similar in having an aminomethyl group but differs in the ring structure.
2-(Aminomethyl)phenol: Contains an aminomethyl group attached to a phenol ring.
2-(Aminomethyl)furan: Features an aminomethyl group on a furan ring.
Uniqueness: 2-(Aminomethyl)-1,3-dioxolane is unique due to its dioxolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and industrial applications.
Properties
IUPAC Name |
1,3-dioxolan-2-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c5-3-4-6-1-2-7-4/h4H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXRLUXAOFVOTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445904 | |
Record name | 2-(Aminomethyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4388-97-0 | |
Record name | 2-(Aminomethyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1,3-dioxolan-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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